4-(4-Phenylpyridin-2-yl)benzonitrile
Description
4-(4-Phenylpyridin-2-yl)benzonitrile is a benzonitrile derivative featuring a pyridine ring substituted with a phenyl group at the 4-position and a nitrile group at the para position of the benzene ring. This structure combines aromatic and heterocyclic moieties, making it a versatile scaffold in medicinal chemistry and materials science. The nitrile group enhances polarity and serves as a hydrogen bond acceptor, while the pyridine-phenyl system contributes to π-π stacking interactions, influencing binding affinity in biological systems or electronic properties in materials .
Properties
Molecular Formula |
C18H12N2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-(4-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-13-14-6-8-16(9-7-14)18-12-17(10-11-20-18)15-4-2-1-3-5-15/h1-12H |
InChI Key |
DTCYDBANUBMSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpyridin-2-yl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzoyl chloride with an alkanesulphonamide and a phosphorus compound under controlled temperature conditions . Another method utilizes the green synthesis approach, where benzaldehyde reacts with hydroxylamine hydrochloride in the presence of an ionic liquid, which acts as a recycling agent . This method is advantageous due to its mild reaction conditions and the elimination of metal salt catalysts.
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the use of benzoyl chloride and alkanesulphonamide under high-temperature conditions. The green synthesis method mentioned above is also gaining traction due to its environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
4-(4-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 4-(4-Phenylpyridin-2-yl)benzonitrile involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the context of its application and the specific reactions it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Pyridine Substitutions
- 4-[[4-[[4-[(E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (Rilpivirine, TMC278): Structure: Replaces the pyridine ring with a pyrimidine and incorporates a cyanoethenyl group. Activity: Demonstrates potent anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with high oral bioavailability . Key Difference: The pyrimidine core and dimethylphenyl group enhance binding flexibility to mutant HIV reverse transcriptase compared to rigid pyridine-based scaffolds .
- 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Structure: Chlorine substituent at the 4-position of pyrimidine. Application: Intermediate in antiviral drug synthesis, similar to rilpivirine precursors .
- 4-(6-Oxo-1,6-dihydro-pyrimidin-2-ylamino)-benzonitrile: Structure: Oxo group at the pyrimidine 6-position. Properties: Molecular weight = 212.21 g/mol; the oxo group introduces hydrogen-bonding capacity, influencing solubility .
Derivatives with Piperazine/Tetrahydrofuran Moieties
- 4-(4-(2-(4,4-Diethyl-5-oxotetrahydrofuran-2-yl)ethyl)piperazin-1-yl)benzonitrile :
Thioether and Styryl Derivatives
4-(2,6-Dimethylphenylthio)benzonitrile :
- 2-(4-(4-Cyanostyryl)styryl)benzonitrile: Structure: Styryl groups extend conjugation. Application: Used as a fluorescent brightener (C.I.199-2) due to enhanced UV absorption and emission properties from extended π-conjugation .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
4-(4-Phenylpyridin-2-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, emphasizing its therapeutic potential.
Chemical Structure and Properties
The compound features a biphenyl structure with a pyridine ring, which is known to influence its interaction with biological targets. The molecular formula is C19H16N2, and it possesses both hydrophobic and polar characteristics that facilitate its interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in disease pathways. For instance, it may modulate the activity of kinases or other regulatory proteins critical in cancer progression.
- Receptor Modulation : It acts as a positive allosteric modulator for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. In vitro studies have demonstrated that derivatives within this chemical class can outperform established treatments like desferrioxamine in inhibiting tumor growth .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary tests show effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of related pyridine derivatives, indicating that this compound may similarly modulate inflammatory pathways, although specific data on this compound is still emerging .
Case Studies
- In Vitro Antitumor Study :
- Antimicrobial Testing :
- Allosteric Modulation Study :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(4-Phenylpyridin-2-yl)benzonitrile, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via regiocontrolled polyarylation of pyridine derivatives. For example, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) enable selective introduction of the phenyl and benzonitrile groups. Control of regioselectivity requires careful optimization of reaction conditions (temperature, ligand choice, and stoichiometry). Structural analogs in highlight the use of pyrimidine intermediates for regiocontrol . Hydrosilylation or Fe-catalyzed reactions (as in ) may also be adapted for precursor synthesis .
Q. How should researchers characterize the crystallographic structure of this compound to resolve ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. Use the SHELX suite (SHELXL for refinement and SHELXS for structure solution) to analyze bond lengths, angles, and torsional conformations . Validate hydrogen-bonding networks and π-π stacking interactions using tools like PLATON. For ambiguous electron density regions (e.g., disordered phenyl rings), employ restraints and constraints guided by density functional theory (DFT) calculations .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Similar to related benzonitriles (), this compound may release toxic hydrogen cyanide (HCN) upon decomposition. Use fume hoods, nitrile gloves, and eye protection. Monitor air quality for HCN during thermal experiments. For spills, neutralize with sodium hypochlorite (NaOCl) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can this compound be integrated into fragment-based drug discovery (FBDD) for CNS targets?
- Methodological Answer : As demonstrated in for mGlu5 receptor modulators, employ high-concentration radioligand binding assays to screen for affinity. Optimize ligand efficiency (LE) and lipophilic ligand efficiency (LLE) using structure-activity relationship (SAR) studies. Co-crystallize with stabilized receptors (e.g., thermostabilized GPCRs) to guide iterative design, focusing on pyridyl-benzenenitrile interactions with allosteric pockets .
Q. What challenges arise in resolving crystallographic data for polymorphic forms of this compound?
- Methodological Answer : Polymorphism can lead to overlapping diffraction patterns. Use synchrotron radiation to enhance resolution and distinguish between forms. Apply twin refinement in SHELXL for overlapping lattices. For dynamic disorders (e.g., rotating phenyl groups), use variable-temperature XRD and molecular dynamics simulations .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitrile group activates the benzene ring toward electrophilic substitution. Computational modeling (e.g., DFT using Gaussian) can predict reactive sites by analyzing Fukui indices and electrostatic potential surfaces. Experimentally, validate reactivity via halogenation or nitration at the para position relative to the nitrile group, as seen in ’s pyrimidine derivatives .
Q. What strategies mitigate data contradictions in pharmacological assays (e.g., binding vs. functional activity)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentration). Use orthogonal assays: surface plasmon resonance (SPR) for binding kinetics and calcium flux assays for functional efficacy. For negative allosteric modulators ( ), ensure receptor stabilization to reduce false negatives .
Q. How can computational methods predict thermal decomposition pathways under experimental conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products (e.g., HCN, CO). Use software like Gaussian or ORCA to model bond dissociation energies and simulate degradation pathways. Compare with Safety Data Sheets (SDS) for structurally similar benzonitriles () to infer hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
